molecular formula C13H16N2O4 B1615375 Domipizone CAS No. 95355-10-5

Domipizone

Katalognummer: B1615375
CAS-Nummer: 95355-10-5
Molekulargewicht: 264.28 g/mol
InChI-Schlüssel: ZJWVOYSMOZCLEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Wissenschaftliche Forschungsanwendungen

Domipizone is a chemical compound with the molecular formula C13H16N2O4C_{13}H_{16}N_2O_4 . Research has shown that it can be synthesized as a pharmaceutically relevant veratrole adduct .

Scientific Research Applications

  • Synthesis of Veratrole Adducts this compound can be directly synthesized as a pharmaceutically relevant veratrole adduct . Veratrole serves as a model electron-rich arene in reactions with nitrogen heterocycles, increasing the synthetic utility of the reaction .
  • Medicinal Chemistry Some veratrole−nitrogen heterocycle adducts, like this compound, are known to be medicinally active . These adducts demonstrate a direct synthesis method that is pharmaceutically relevant .
  • Antitumor Activity Vanillic acid, a related compound, is an effective inhibitor of Hypoxia-inducible factor 1 (HIF-1) and can cause significant inhibition of tumor growth in a xenografted tumor model, offering new insights into its antitumor activity .
  • Anti-inflammatory Effects Stilbenes, which share structural similarities, have demonstrated anti-inflammatory properties .
  • Gallic Acid Gallic acid has been shown to specifically target adipose tissue to suppress lipogenesis, improve insulin signaling, combat proinflammatory response and oxidative stress, as well as reduce excessive lipid storage in obese subjects .

Vergleich Mit ähnlichen Verbindungen

Domipizon kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Domipizon ist einzigartig in seiner Kombination aus Thrombozytenaggregationshemmung, kardiotonischen und vasodilatierenden Wirkungen, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht .

Q & A

Basic Research Questions

Q. What experimental models are suitable for initial pharmacokinetic profiling of Domipizone?

  • Methodological Answer: Begin with in vitro assays (e.g., hepatic microsomal stability, plasma protein binding) to assess absorption and metabolism. Transition to in vivo rodent models (e.g., Sprague-Dawley rats) for bioavailability studies. Ensure standardized dosing protocols and control groups to isolate compound-specific effects .
  • Data Consideration: Use LC-MS/MS for quantitation, and report mean ± SEM with sample sizes ≥6 per group to ensure statistical power .

Q. How can researchers establish this compound’s mechanism of action using molecular docking studies?

  • Methodological Answer: Employ computational tools (e.g., AutoDock Vina) to predict binding affinities to target receptors. Validate predictions via in vitro competitive binding assays. Cross-reference results with structural analogs to identify conserved interaction motifs .
  • Data Contradiction: If computational and experimental results diverge, re-evaluate force field parameters or consider post-translational modifications of the target protein .

Q. What criteria should guide the selection of analytical techniques for this compound purity assessment?

  • Methodological Answer: Prioritize HPLC-UV for routine purity checks (>95% threshold). For trace impurities, use UPLC-QTOF-MS with isotopic pattern matching. Include retention time alignment and spiked controls to confirm specificity .

Advanced Research Questions

Q. How can the PICO framework structure a clinical trial design for this compound’s efficacy in diabetic neuropathy?

  • Methodological Answer:

  • Population (P): Adults aged 40–65 with HbA1c ≥7.0%.
  • Intervention (I): this compound (50 mg/day) vs. placebo.
  • Comparison (C): Active comparator (e.g., gabapentin).
  • Outcome (O): Pain reduction (VAS score) at 12 weeks.
    Use a double-blind RCT design with stratified randomization. Power analysis (α=0.05, β=0.2) to determine sample size .
    • Data Analysis: Apply ANCOVA to adjust for baseline covariates and report Cohen’s d for effect size .

Q. What statistical approaches resolve contradictions between in vitro and in vivo data on this compound’s hepatotoxicity?

  • Methodological Answer: Conduct a meta-analysis of existing datasets to identify confounding variables (e.g., species-specific cytochrome P450 activity). Use Bayesian hierarchical modeling to quantify uncertainty across studies. Validate via ex vivo liver slice models under controlled oxygen tension .
  • Data Presentation: Forest plots with 95% credibility intervals and sensitivity analyses for publication bias .

Q. How can semantic dataset recommendation systems enhance this compound research?

  • Methodological Answer: Integrate ontology-based tools (e.g., BioPortal) to map this compound’s chemical properties to related pathways (e.g., AMPK signaling). Leverage platforms like Google Dataset Search with filters for "pharmacokinetics" and "metabolomics" to identify open-access repositories .
  • Validation: Cross-reference datasets via k-fold cross-validation and report F1 scores for relevance .

Q. Methodological Best Practices

Q. What steps ensure reproducibility in this compound’s preclinical studies?

  • Answer:

Protocol Standardization: Pre-register methods on platforms like Protocols.io .

Data Transparency: Share raw spectra, chromatograms, and animal histopathology slides as supplementary files .

Reagent Validation: Certify compound purity (e.g., NMR, elemental analysis) and cell line authentication (STR profiling) .

Q. How to formulate a FINER-compliant research question for this compound’s neuroprotective effects?

  • Answer:

  • Feasible: Ensure access to transgenic Alzheimer’s models (e.g., APP/PS1 mice).
  • Interesting: Address gaps in mitochondrial dysfunction pathways.
  • Novel: Compare this compound to legacy antioxidants (e.g., resveratrol).
  • Ethical: Adhere to ARRIVE guidelines for humane endpoints.
  • Relevant: Align with NIH priorities on neurodegenerative diseases .

Q. Data Conflict Resolution

Q. What systematic review strategies reconcile conflicting reports on this compound’s CYP3A4 induction potential?

  • Answer:

  • Search Strategy: PRISMA-guided PubMed/Embase queries with MeSH terms (e.g., "this compound AND cytochrome P450").
  • Risk of Bias: Use ROBINS-I tool to assess non-randomized studies.
  • Synthesis: Perform subgroup analysis by cell type (hepatocytes vs. transfected HEK293) and report I² for heterogeneity .

Eigenschaften

CAS-Nummer

95355-10-5

Molekularformel

C13H16N2O4

Molekulargewicht

264.28 g/mol

IUPAC-Name

3-(3,4-dimethoxyphenyl)-4-(hydroxymethyl)-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C13H16N2O4/c1-18-10-4-3-8(5-11(10)19-2)13-9(7-16)6-12(17)14-15-13/h3-5,9,16H,6-7H2,1-2H3,(H,14,17)

InChI-Schlüssel

ZJWVOYSMOZCLEV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NNC(=O)CC2CO)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C2=NNC(=O)CC2CO)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.